
4-(4-乙基哌啶-4-基)吗啉
描述
“4-(4-Ethylpiperidin-4-yl)morpholine” is a chemical compound with the CAS Number: 1380604-41-0 . It has a molecular weight of 198.31 and its IUPAC name is 4-(4-ethylpiperidin-4-yl)morpholine . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, including “4-(4-Ethylpiperidin-4-yl)morpholine”, has seen significant advancements in recent years . These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of “4-(4-Ethylpiperidin-4-yl)morpholine” is represented by the InChI Code: 1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“4-(4-Ethylpiperidin-4-yl)morpholine” is a powder that is stored at room temperature . It has a molecular weight of 198.31 .科学研究应用
以下是“4-(4-乙基哌啶-4-基)吗啉”在科学研究应用中的综合分析:
抗真菌活性
该化合物在开发抗真菌剂方面显示出前景,特别是针对白色念珠菌属。 和曲霉属,它们是导致多种感染的常见病原体 .
抑制酶活性
计算机模拟评估表明,含吗啉的化合物可能对人白蛋白酶 (AEP) 和胆碱酯酶 (AChE 和 BuChE) 酶具有抑制活性,这些酶在神经退行性疾病的研究中具有重要意义 .
有机合成中的催化剂和配体
吗啉衍生物作为不对称加成反应、环化、醛醇缩合和交叉偶联过程中的催化剂和配体,这些过程是合成复杂有机分子基础 .
农药创新
吗啉衍生物已被确定为具有生物活性的化合物,由于其独特的结构和药效团,它们在农药开发中具有潜在应用 .
缓蚀剂
这些化合物用于工业应用中以防止腐蚀,从而延长金属部件和结构的使用寿命 .
表面活性剂
吗啉衍生物可以充当表面活性剂,它们在各个行业中必不可少,因为它们能够降低两种液体或液体和固体之间的表面张力 .
有机催化剂
它们被用作有机催化剂,因为它们能够在不消耗自身的情况下加速化学反应 .
催化剂的配体
这些化合物也可以作为催化剂的配体,提高化学反应的效率和选择性 .
有关每种应用的更详细的信息,您可以参考提供的参考文献。
MDPI - 合成、生物学评估和结构-活性关系 Springer - 新型吗啉的构思、合成和计算机模拟评估 ResearchGate - 吗啉衍生物药理学概况综述 X-Mol - 农药发现与开发中的吗啉衍生物 Springer - 新型吗啉的构思、合成和计算机模拟评估
安全和危害
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
Morpholines, including “4-(4-Ethylpiperidin-4-yl)morpholine”, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on further advancements in the synthesis of morpholines and their carbonyl-containing analogs . Additionally, the potential biological and pharmaceutical applications of these compounds may be explored .
生化分析
Biochemical Properties
4-(4-Ethylpiperidin-4-yl)morpholine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 4-(4-Ethylpiperidin-4-yl)morpholine may influence the metabolic pathways of other compounds, potentially altering their activity and effects.
Cellular Effects
The effects of 4-(4-Ethylpiperidin-4-yl)morpholine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(4-Ethylpiperidin-4-yl)morpholine can modulate the activity of signaling molecules, leading to changes in cellular responses . Additionally, it can affect gene expression by interacting with transcription factors, thereby altering the production of specific proteins. These changes in cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 4-(4-Ethylpiperidin-4-yl)morpholine exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This interaction can result in changes in the metabolism of other compounds, affecting their bioavailability and activity. Furthermore, 4-(4-Ethylpiperidin-4-yl)morpholine can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the production of proteins involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Ethylpiperidin-4-yl)morpholine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Ethylpiperidin-4-yl)morpholine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of 4-(4-Ethylpiperidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating cellular processes and improving cellular function . At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal cellular activities. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 4-(4-Ethylpiperidin-4-yl)morpholine in various applications.
Metabolic Pathways
4-(4-Ethylpiperidin-4-yl)morpholine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of various compounds, and their interaction with 4-(4-Ethylpiperidin-4-yl)morpholine can influence metabolic flux and metabolite levels. The compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further altering the metabolic landscape within cells.
Transport and Distribution
The transport and distribution of 4-(4-Ethylpiperidin-4-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of 4-(4-Ethylpiperidin-4-yl)morpholine in various biological contexts.
Subcellular Localization
4-(4-Ethylpiperidin-4-yl)morpholine exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-(4-ethylpiperidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWRNQMYIDDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



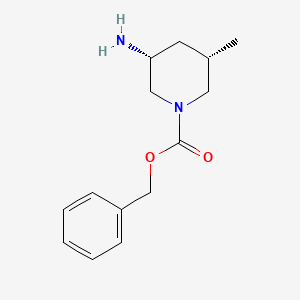



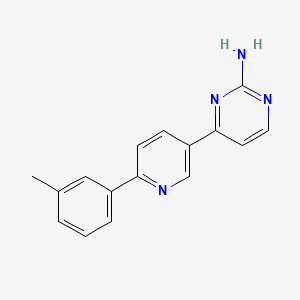
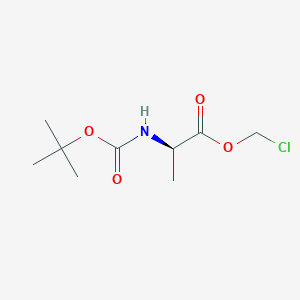
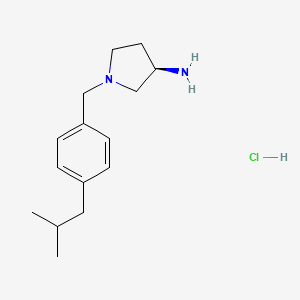

![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)
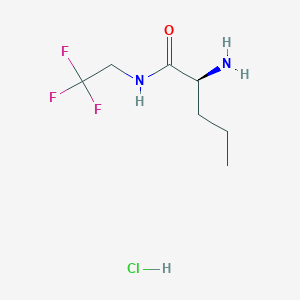
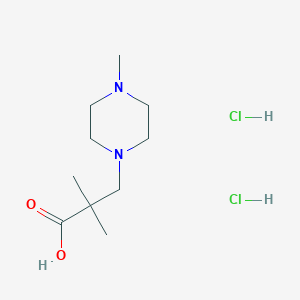
![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)

